molecular formula C8H5N3 B1316041 Pyrazolo[1,5-a]pyridine-7-carbonitrile CAS No. 319432-36-5

Pyrazolo[1,5-a]pyridine-7-carbonitrile

Cat. No.: B1316041
CAS No.: 319432-36-5
M. Wt: 143.15 g/mol
InChI Key: KIDIJBYYGAEULX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-7-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with α,β-unsaturated nitriles under acidic conditions to form the desired fused ring system. The reaction is often carried out in solvents such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms on the pyridine ring are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridine: Another fused ring system with different ring fusion positions.

Uniqueness: Pyrazolo[1,5-a]pyridine-7-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group at the 7-position, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable scaffold for the development of novel therapeutic agents.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDIJBYYGAEULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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